molecular formula C17H8Cl2FN3OS B4764468 (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4764468
M. Wt: 392.2 g/mol
InChI Key: NZIIMPSWEPQLHC-VGOFMYFVSA-N
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Description

The compound (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic compound It features a thiazole ring fused with a triazole ring, and is substituted with dichlorophenyl and fluorobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

    Cyclization to Form the Triazole Ring: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the triazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the double bond in the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with saturated benzylidene groups.

    Substitution: Substituted derivatives with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(2,4-dichlorophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(2,4-dichlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its stability and interaction with biological targets compared to similar compounds.

Biological Activity

The compound (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H13Cl2FN3OS
  • Molecular Weight : 390.9749 g/mol
  • CAS Registry Number : 1309730

The structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to the presence of electron-withdrawing groups that can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver carcinoma)
    • HCT-116 (colon carcinoma)
    • MCF-7 (breast carcinoma)

The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The IC50IC_{50} values (the concentration required to inhibit cell growth by 50%) were calculated for each cell line.

Cell LineIC50IC_{50} (µg/mL)Reference Drug (Doxorubicin) IC50IC_{50} (µg/mL)
HepG24.240.36
HCT-1167.350.49
MCF-72.990.35

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Molecular docking studies have suggested that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. This mechanism is critical in many cancers where EGFR is overexpressed or mutated. The binding affinity and interaction patterns with EGFR were compared to standard inhibitors, reinforcing its potential efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains:

  • Tested Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

Results indicated that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The structure-activity relationship suggests that substituents on the thiazole ring significantly influence antibacterial potency .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A study conducted on a series of thiazole derivatives including our compound demonstrated promising results against cancer cell lines with minimal toxicity towards normal cells. The selectivity index was calculated to assess safety profiles .
  • Antimicrobial Evaluation :
    Another investigation into thiazole derivatives highlighted their effectiveness against both gram-positive and gram-negative bacteria, with some compounds demonstrating activity comparable to traditional antibiotics .

Properties

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2FN3OS/c18-10-3-6-12(13(19)8-10)15-21-17-23(22-15)16(24)14(25-17)7-9-1-4-11(20)5-2-9/h1-8H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIMPSWEPQLHC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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